gamma-Coniceine

Overview

Description

Gamma-Coniceine (γ-Coniceine) is a natural alkaloid that has been studied for its medicinal properties for centuries. It is derived from the root of the Conium maculatum plant, commonly known as hemlock, which is native to Europe, North Africa, and parts of Asia. Traditionally, it was used to treat a variety of ailments, including headaches, stomach aches, and respiratory issues. In recent years, it has gained attention as a potential therapeutic agent due to its unique properties, which include anti-inflammatory, anti-cancer, and anti-oxidant effects.

Scientific Research Applications

Occurrence in Various Plant Species

Gamma-coniceine has been identified in various Aloe species, such as A. GILLILANDII, A. BALLYI, A. RUSPOLIANA, A. IBITIENSIS, and A. DELTOIDEODONTA. These species are found in diverse geographical locations, including Madagascar, Arabia, and East Africa. Interestingly, the levels of this compound in these plants are higher than those found in Conium maculatum (hemlock), a plant traditionally associated with this alkaloid (Dring, Nash, Roberts, & Reynolds, 1984).

Biosynthetic Pathways

Studies have shown that this compound can serve as a precursor for other alkaloids like coniine and Ψ-conhydrine. This was demonstrated in Conium maculatum, where feeding this compound-1′-14C led to the production of radioactive coniine and Ψ-conhydrine, revealing insights into the plant's alkaloid biosynthesis pathways (Leete & Adityachaudhury, 1967).

Chemical Structure and Properties

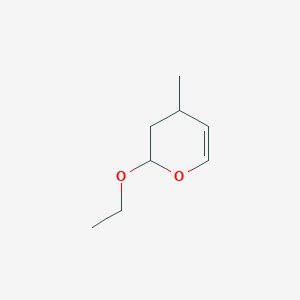

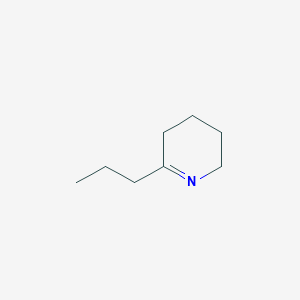

The structure of this compound has been revised based on various spectroscopic analyses. Originally thought to be a certain structure, further studies have indicated that it is actually 2-n-propyl-3,4,5,6-tetrahydropyridine, a finding that has implications for understanding the biogenesis of piperidine alkaloids and related amino acids (Beyerman, Van Leeuwen, Smidt, & Van Veen, 2010).

Medical and Toxicological Aspects

While primarily known for its toxic properties, this compound's interaction with other compounds has been studied for potential medical applications. For instance, research on modifying the properties of the antineoplastic drug Conium, which contains this compound as an active component, through interactions with fullerenes C60, provides a glimpse into the potential pharmaceutical applications of this compound (Zabolotnyi et al., 2012).

Mechanism of Action

Target of Action

Gamma-Coniceine, also known as 6-Propyl-2,3,4,5-tetrahydropyridine, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the fast synaptic transmission in the central and peripheral nervous system .

Mode of Action

this compound acts as an antagonist to the nicotinic acetylcholine receptors This inhibition of the nervous system can lead to severe consequences, including suffocation in mammals .

Biochemical Pathways

The biosynthesis of this compound commences by carbon backbone formation from butyryl-CoA and two malonyl-CoA building blocks catalyzed by polyketide synthase . A transamination reaction incorporates nitrogen from L-alanine, and non-enzymatic cyclization leads to this compound, the first hemlock alkaloid in the pathway . Ultimately, reduction of this compound to coniine is facilitated by NADPH-dependent this compound reductase .

Result of Action

The primary result of this compound’s action is the inhibition of the nervous system, which can lead to suffocation in mammals . This is due to its antagonistic effect on the nicotinic acetylcholine receptors, which play a crucial role in transmitting signals in the nervous system .

Action Environment

The synthesis of this compound in plants like poison hemlock (Conium maculatum) can vary greatly under different environmental conditions and between varieties . Variations were even found between 2- or 4-hour periods of a day and between days . .

Safety and Hazards

Future Directions

There is a significant amount of research being conducted on gamma-Coniceine and other alkaloids derived by amination reactions . These studies are aimed at understanding the biosynthesis, isolation, and biological activities of these alkaloids . The information accumulated so far with regard to the isolation of alkaloids from a variety of plant species and their subsequent characterization by the help of the latest analytical techniques is enormous .

Biochemical Analysis

Biochemical Properties

Gamma-Coniceine plays a significant role in biochemical reactions. It is involved in the biosynthesis of coniine, a process that begins with the formation of a carbon backbone from butyryl-CoA and two malonyl-CoA building blocks catalyzed by polyketide synthase . A transamination reaction incorporates nitrogen from L-alanine, leading to the non-enzymatic cyclization of this compound . This compound interacts with enzymes such as polyketide reductase, L-alanine:5-keto-octanal aminotransferase, and NADPH-dependent this compound reductase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It acts as a nicotinic acetylcholine receptor antagonist, leading to the inhibition of the nervous system

Molecular Mechanism

The molecular mechanism of this compound involves several steps. After the formation of the carbon backbone, a transamination reaction incorporates nitrogen from L-alanine . This is followed by non-enzymatic cyclization to form this compound . Finally, the reduction of this compound to coniine is facilitated by NADPH-dependent this compound reductase .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the authors of one study observed that respiration was first stimulated and then depressed during their animal testing

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been observed that this compound caused respiratory stimulation and depression at dosages of 0.3–1 mg/kg

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the formation of coniine . This pathway involves interactions with enzymes such as polyketide reductase, L-alanine:5-keto-octanal aminotransferase, and NADPH-dependent this compound reductase .

properties

IUPAC Name |

6-propyl-2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSOVRNZJIENNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166872 | |

| Record name | gamma-Coniceine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1604-01-9 | |

| Record name | 2,3,4,5-Tetrahydro-6-propylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Coniceine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Coniceine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-CONICEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHK73QLK4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

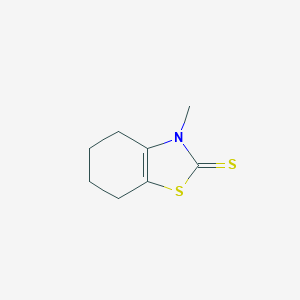

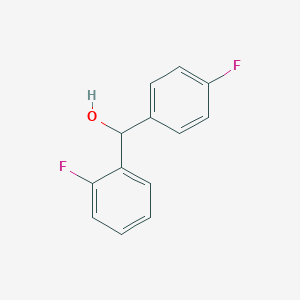

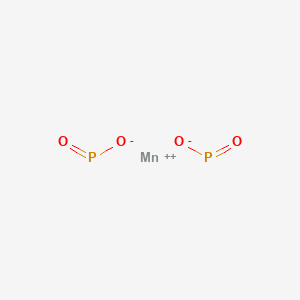

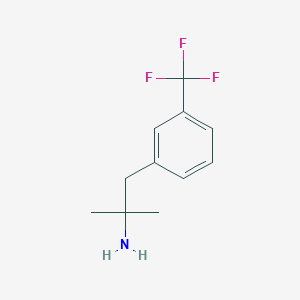

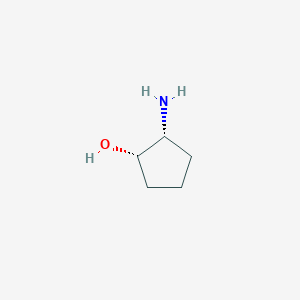

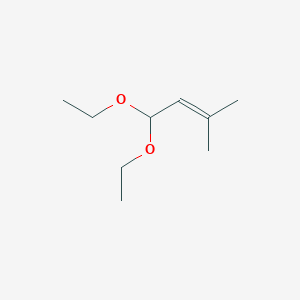

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.